molecular formula C19H24N2O3S3 B11335886 N-[2-(benzylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(benzylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11335886
M. Wt: 424.6 g/mol
InChI Key: QVJKGVPPFGZIRN-UHFFFAOYSA-N
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Description

N-[2-(BENZYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a benzylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzylsulfanyl Ethyl Chain: The final step involves the nucleophilic substitution of the piperidine ring with a benzylsulfanyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(BENZYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl and sulfanyl groups with biological molecules, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(BENZYLSULFANYL)ETHYL]-2-[4-FLUORO(METHYLSULFONYL)ANILINO]ACETAMIDE
  • N-[2-(BENZYLSULFANYL)ETHYL]-2-{4-FLUORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE

Uniqueness

N-[2-(BENZYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both a thiophene-2-sulfonyl group and a benzylsulfanyl ethyl chain. This combination of functional groups provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C19H24N2O3S3

Molecular Weight

424.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H24N2O3S3/c22-19(20-10-14-25-15-16-5-2-1-3-6-16)17-8-11-21(12-9-17)27(23,24)18-7-4-13-26-18/h1-7,13,17H,8-12,14-15H2,(H,20,22)

InChI Key

QVJKGVPPFGZIRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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